molecular formula C18H15FN2O2S2 B2605603 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(methylthio)benzoate CAS No. 1396765-61-9

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(methylthio)benzoate

Cat. No.: B2605603
CAS No.: 1396765-61-9
M. Wt: 374.45
InChI Key: OIGJBHWQTVWUSA-UHFFFAOYSA-N
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Description

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(methylthio)benzoate is a synthetic small molecule featuring a benzothiazole core substituted with a fluorine atom at the 6-position, an azetidine ring at the 2-position, and a 2-(methylthio)benzoate ester at the azetidin-3-yl oxygen (CAS 1421468-70-3 for its precursor alcohol; see ).

Properties

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-methylsulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S2/c1-24-15-5-3-2-4-13(15)17(22)23-12-9-21(10-12)18-20-14-7-6-11(19)8-16(14)25-18/h2-8,12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGJBHWQTVWUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(methylthio)benzoate typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the 6-fluorobenzo[d]thiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a fluorinated aromatic aldehyde under acidic conditions.

    Azetidine Ring Formation: The azetidine ring is formed by reacting the benzothiazole derivative with an appropriate azetidine precursor, such as azetidine-3-ol, under basic conditions.

    Esterification: The final step involves the esterification of the azetidine derivative with 2-(methylthio)benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(methylthio)benzoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted benzothiazole derivatives.

Scientific Research Applications

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(methylthio)benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(methylthio)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated benzothiazole ring can enhance binding affinity and specificity, while the azetidine ring can provide additional interactions with the target.

Comparison with Similar Compounds

Key Observations:

  • Fluorine vs. Methoxy : The target’s 6-fluorine substituent enhances electronegativity and metabolic stability compared to Frentizole’s 6-methoxy group, which may increase lipophilicity but reduce resistance to oxidative metabolism .
  • Azetidine vs.
  • Ester vs. Aldehyde : The 2-(methylthio)benzoate ester in the target may improve solubility and bioavailability compared to the aldehyde group in the pyrazole derivative, which is prone to reactivity and instability .

Crystallographic and Physicochemical Properties

  • Pyrazole Derivative () :
    • Triclinic crystal system (space group P1) with π–π interactions stabilizing the lattice.
    • Dihedral angles between benzothiazole and phenyl rings: 6.41–34.02°, indicating moderate planarity disruption .
  • Target Compound : Predicted to exhibit similar packing patterns (via Mercury software, ) but with altered hydrogen-bonding capacity due to the ester group.

Biological Activity

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(methylthio)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C12H10FN2O2SC_{12}H_{10}FN_2O_2S. Its CAS number is 1421468-70-3. The structure features a benzothiazole moiety that is known for various biological activities, including anticancer properties.

Synthesis

The synthesis of benzothiazole derivatives, including this compound, often involves multi-step organic reactions. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while maintaining biological activity. For instance, the synthesis process typically includes the formation of azetidine rings followed by esterification reactions.

Anticancer Activity

Research has demonstrated that benzothiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. These compounds often induce apoptosis and cell cycle arrest by modulating key signaling pathways such as AKT and ERK .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism of Action
B7A4311.0AKT/ERK inhibition
B7A5492.0Apoptosis induction
B7H12994.0Cell cycle arrest

Anti-inflammatory Activity

In addition to anticancer effects, this compound has shown promising anti-inflammatory activity. Studies indicate that it can significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in various models. This dual action positions it as a potential candidate for treating conditions characterized by both inflammation and tumor growth .

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole derivatives in clinical settings. For instance, a study reported on a series of synthesized benzothiazole compounds that demonstrated significant anticancer activity across multiple cell lines, suggesting that modifications to the benzothiazole structure can enhance therapeutic efficacy .

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